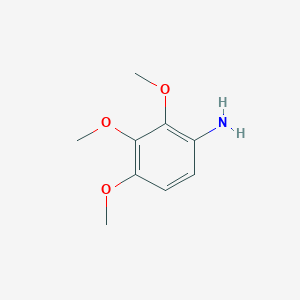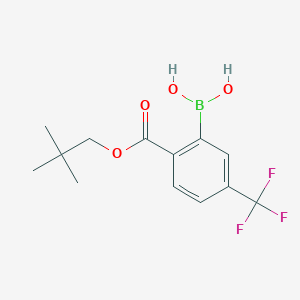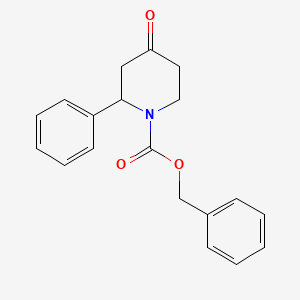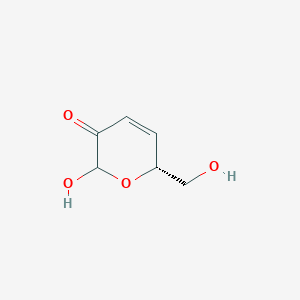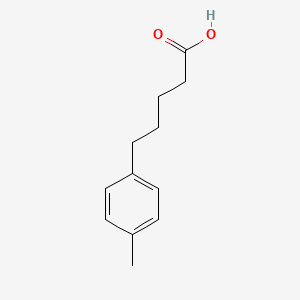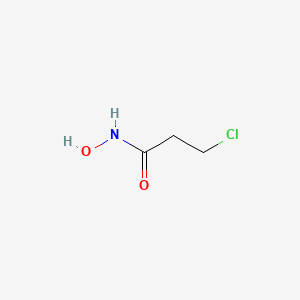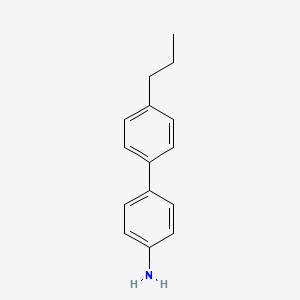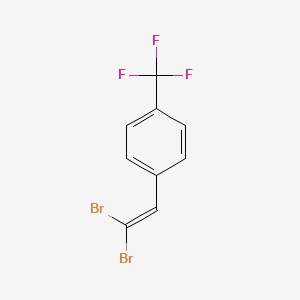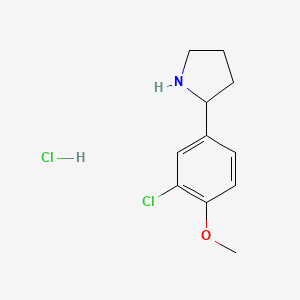
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1177352-21-4 . It has a molecular weight of 248.15 . The IUPAC name for this compound is 2-(3-chloro-4-methoxyphenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Neuroprotective Agents
Pyrrolidine derivatives have shown potential as neuroprotective agents, which are crucial for the treatment of neurodegenerative diseases. The structure of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride allows for interaction with neuronal cell models, potentially offering protection against neuronal death and aiding in the treatment of conditions like Alzheimer’s disease and Parkinson’s disease .
Anti-neuroinflammatory Agents
Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The compound’s ability to modulate inflammatory pathways makes it a candidate for anti-neuroinflammatory applications. It could inhibit key inflammatory mediators in microglial cells, which are involved in the brain’s immune response .
Antibacterial Activity
The pyrrolidine ring’s structural features contribute to antibacterial properties. The presence of specific substituents on the pyrrolidine ring, such as the 3-chloro-4-methoxyphenyl group, can enhance the antibacterial activity of the compound. This makes it valuable for developing new antibacterial drugs with targeted selectivity .
Antiviral Agents
Pyrrolidine derivatives can also be designed to exhibit antiviral activities. The structural diversity and stereochemistry of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride may allow it to interact with viral proteins or enzymes, potentially leading to the development of novel antiviral medications .
Anticancer Agents
The compound’s ability to interact with various biological targets can be harnessed in cancer therapy. Its molecular structure could be optimized to target specific cancer cell lines, providing a pathway for the development of new anticancer drugs .
Modulation of Physicochemical Properties
The introduction of the pyrrolidine ring into drug molecules can significantly alter their physicochemical properties, such as solubility and stability. This can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better therapeutic outcomes .
Enantioselective Synthesis
Due to the stereogenicity of carbons in the pyrrolidine ring, 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride can be used in enantioselective synthesis. This is crucial for creating drugs with specific stereochemistry, which can greatly influence their biological activity and efficacy .
Scaffold for Drug Design
The pyrrolidine scaffold is non-planar and allows for increased three-dimensional coverage, which is beneficial in drug design. It enables medicinal chemists to explore the pharmacophore space more efficiently, leading to the discovery of novel biologically active compounds .
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSFWUGXLYYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

